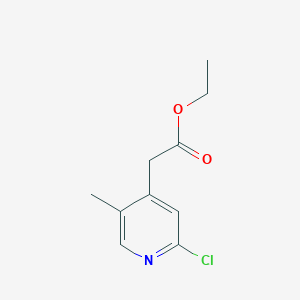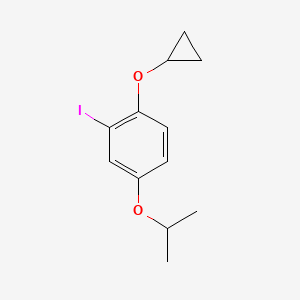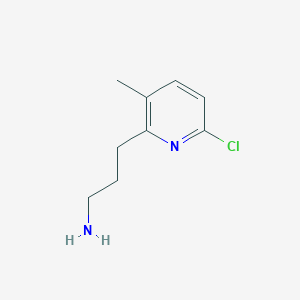![molecular formula C13H15F3N2O3 B14849432 Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate CAS No. 1393570-79-0](/img/structure/B14849432.png)
Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate is a chemical compound with the molecular formula C13H15F3N2O3 and a molecular weight of 304.27 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a formyl group attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the trifluoromethyl group and the formyl group. The final step involves the addition of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .
Applications De Recherche Scientifique
Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and interactions due to its unique functional groups.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the formyl group can participate in covalent bonding with active site residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (2-(trifluoromethyl)pyridin-4-yl)methylcarbamate: Similar structure but lacks the formyl group.
Tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate: Contains additional trifluoromethyl groups and a piperidine ring.
Uniqueness
Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate is unique due to the presence of both the trifluoromethyl and formyl groups on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
1393570-79-0 |
|---|---|
Formule moléculaire |
C13H15F3N2O3 |
Poids moléculaire |
304.26 g/mol |
Nom IUPAC |
tert-butyl N-[[6-formyl-4-(trifluoromethyl)pyridin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C13H15F3N2O3/c1-12(2,3)21-11(20)17-6-9-4-8(13(14,15)16)5-10(7-19)18-9/h4-5,7H,6H2,1-3H3,(H,17,20) |
Clé InChI |
IIHHLSZZFPHWGE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=NC(=CC(=C1)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849390.png)






